Farnesane

描述

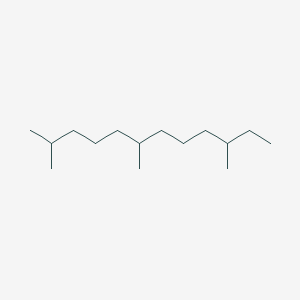

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,6,10-trimethyldodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h13-15H,6-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHFHLSMISYUAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058634 | |

| Record name | 2,6,10-Trimethyldodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with an odor of paraffins; [Amyris MSDS] | |

| Record name | Dodecane, 2,6,10-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6,10-Trimethyldodecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13987 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.67 [mmHg] | |

| Record name | 2,6,10-Trimethyldodecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13987 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3891-98-3 | |

| Record name | Farnesane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3891-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Farnesane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003891983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecane, 2,6,10-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6,10-Trimethyldodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,10-Trimethyldodecane (Farnesane) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.151.294 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FARNESANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X81V0IT6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Farnesane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesane, a saturated sesquiterpene, is a branched-chain alkane with the systematic IUPAC name 2,6,10-trimethyldodecane.[1] It is a colorless liquid at room temperature.[2][3] This versatile hydrocarbon is gaining significant attention across various industries, including biofuels, cosmetics, and pharmaceuticals, owing to its favorable physical and chemical properties.[2][4] this compound is primarily produced through the hydrogenation of farnesene (B8742651), a sesquiterpene that can be sustainably sourced from the microbial fermentation of sugars.[5][6] This guide provides an in-depth overview of the molecular and physical properties of this compound, experimental protocols for its synthesis and analysis, and a look into the biosynthetic pathway of its precursor, farnesene.

Molecular and Physicochemical Properties

The fundamental identifier for this compound is its molecular formula.

Molecular Formula: C₁₅H₃₂ [1][2][3][4][7]

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 212.41 g/mol | [1] |

| IUPAC Name | 2,6,10-trimethyldodecane | [1] |

| CAS Number | 3891-98-3 | [1] |

| Density | 0.7682 g/cm³ at 25 °C | [2][4] |

| Boiling Point | 119.5-120 °C at 11 Torr | [2][4] |

| Solubility | Good solubility in non-polar solvents; almost insoluble in water. | [2] |

| Appearance | Colorless liquid | [2][3] |

Synthesis and Production

This compound is synthetically produced via the hydrogenation of its unsaturated precursor, farnesene. Farnesene itself is a key platform chemical that can be produced on an industrial scale through microbial fermentation.

Farnesene Biosynthesis via the Mevalonate (B85504) (MVA) Pathway

The biosynthesis of farnesene in engineered microorganisms, such as Saccharomyces cerevisiae, typically utilizes the mevalonate (MVA) pathway. This pathway converts acetyl-CoA into the universal isoprene (B109036) precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are then used to build farnesyl pyrophosphate (FPP), the direct precursor to farnesene.

Caption: Biosynthesis of β-farnesene from acetyl-CoA via the Mevalonate (MVA) pathway.

Experimental Protocol: Hydrogenation of Farnesene to this compound

The following is a generalized experimental protocol for the hydrogenation of farnesene to this compound. Optimal conditions may vary depending on the specific farnesene isomer and the available equipment.

Materials:

-

Farnesene

-

Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10% w/w)

-

Solvent (e.g., ethanol, ethyl acetate, or hexane)

-

Hydrogen gas (H₂)

-

High-pressure reactor (autoclave) equipped with a magnetic stirrer, pressure gauge, and thermocouple

-

Filtration apparatus (e.g., Buchner funnel with filter paper or a Celite pad)

-

Rotary evaporator

Procedure:

-

Reactor Setup: Ensure the high-pressure reactor is clean and dry. Add the farnesene and the solvent to the reactor. The concentration of farnesene in the solvent can typically range from 10% to 50% (w/v).

-

Catalyst Addition: Carefully add the Pd/C catalyst to the solution. The catalyst loading is typically between 0.5% and 5% by weight relative to the farnesene.

-

Sealing and Purging: Seal the reactor and purge it with an inert gas, such as nitrogen or argon, to remove any air. Then, purge the reactor with hydrogen gas.

-

Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-20 bar). Begin stirring and heat the reaction mixture to the target temperature (e.g., 25-80 °C).

-

Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is typically complete when hydrogen consumption ceases.

-

Cooling and Depressurization: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen gas.

-

Catalyst Removal: Open the reactor and filter the reaction mixture to remove the Pd/C catalyst. The filtration can be done through a pad of Celite to ensure all the fine catalyst particles are removed.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the solvent. The remaining liquid is the this compound product.

-

Purification (Optional): If necessary, the this compound can be further purified by vacuum distillation.

Production Workflow for this compound Biofuel

The industrial production of this compound as a biofuel involves a multi-step process, from biomass feedstock to the final fuel-grade product.

References

- 1. This compound | C15H32 | CID 19773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. CAS 3891-98-3: this compound | CymitQuimica [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. First time β-farnesene production by the versatile bacterium Cupriavidus necator - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. GSRS [precision.fda.gov]

Natural Sources of Farnesene Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesene (B8742651), a sesquiterpene hydrocarbon, exists as a group of six closely related isomers, primarily α-farnesene and β-farnesene, which differ in the location of a double bond.[1] These volatile organic compounds are widespread in nature, playing crucial roles in plant defense, insect communication, and contributing to the characteristic aroma of many fruits and flowers. This technical guide provides a comprehensive overview of the natural sources of farnesene isomers, presenting quantitative data, detailed experimental protocols for their extraction and analysis, and a visualization of their biosynthetic pathway. This information is intended to be a valuable resource for researchers in natural product chemistry, ecology, and drug development.

Data Presentation: Quantitative Analysis of Farnesene Isomers

The concentration of farnesene isomers can vary significantly depending on the natural source, geographical location, and extraction method. The following tables summarize the quantitative data for α-farnesene and β-farnesene content in various plants and insects.

Table 1: Quantitative Data for α-Farnesene in Natural Sources

| Natural Source | Plant Part/Secretion | α-Farnesene Isomer(s) | Concentration/Relative Abundance | Reference(s) |

| Apple (Malus domestica) | Peel | (E,E)-α-Farnesene | 7.4 - 8.97 µg/g | [2] |

| Ylang-Ylang (Cananga odorata) | Essential Oil | α-Farnesene | 3.50% - 24.80% | [3][4] |

| Ginger (Zingiber officinale) | Oleoresin (Supercritical CO2 extraction) | α-Farnesene | 56.627% (of total sesquiterpenes) | [5] |

| Hops (Humulus lupulus) | Essential Oil | β-Farnesene (often referred to as farnesene in literature) | 10% - 20% of total oils in some varieties | |

| Gardenia (Gardenia jasminoides) | Headspace Volatiles | α-Farnesene | ~65% |

Table 2: Quantitative Data for β-Farnesene in Natural Sources

| Natural Source | Plant Part/Secretion | β-Farnesene Isomer(s) | Concentration/Relative Abundance | Reference(s) |

| Chamomile (Matricaria recutita) | Essential Oil | (E)-β-Farnesene | 2.3% - 42.2% | |

| Aphids (various species) | Alarm Pheromone | (E)-β-Farnesene | Not specified in absolute concentration, but it is the major or sole component. | |

| Potato (Solanum tuberosum) | Foliage (as a natural insect repellent) | (E)-β-Farnesene | Synthesized by the plant, concentration varies. | |

| Hops (Humulus lupulus) | Essential Oil | β-Farnesene | Present in some varieties. |

Experimental Protocols

The extraction and quantification of farnesene isomers from natural sources typically involve distillation or solvent extraction followed by chromatographic analysis. Below are detailed methodologies for key experiments.

Extraction of Farnesene from Plant Material by Hydrodistillation

This method is suitable for extracting volatile compounds like farnesene from plant matrices such as flowers, leaves, and seeds.

Methodology:

-

Sample Preparation: Weigh a known amount of fresh or dried plant material. If necessary, grind the material to increase the surface area for extraction.

-

Apparatus Setup: Place the prepared plant material in a round-bottom flask. Add distilled water until the material is fully submerged. Assemble a Clevenger-type apparatus for hydrodistillation.

-

Distillation: Gently heat the flask to boil the water. The steam will carry the volatile farnesene molecules.

-

Condensation: The steam and farnesene vapor mixture will pass into a condenser, where it cools and returns to a liquid state.

-

Separation: In the separator of the Clevenger apparatus, the less dense essential oil containing farnesene will separate from the aqueous layer (hydrosol).

-

Collection and Drying: Carefully collect the oil layer. Dry the collected oil over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Quantification: Analyze the extracted oil using Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification of farnesene isomers.

Analysis of Farnesene by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds in a mixture.

Methodology:

-

Sample Preparation: Dilute the extracted essential oil or a solvent extract of the natural source in a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate) to an appropriate concentration (typically 1-10 µg/mL). Add an internal standard (e.g., n-tridecane) for accurate quantification.

-

GC-MS System: Use a GC system equipped with a mass spectrometer detector. A non-polar capillary column (e.g., DB-5ms) is commonly used for terpene analysis.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet in split or splitless mode.

-

Chromatographic Separation: Set the oven temperature program to separate the components of the mixture based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 240°C), and hold for a period to ensure all compounds elute.

-

Mass Spectrometry Detection: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Identification and Quantification: Identify farnesene isomers by comparing their retention times and mass spectra to those of authentic standards and by searching mass spectral libraries (e.g., NIST). Quantify the amount of each isomer by integrating the peak area and comparing it to the peak area of the internal standard.

Signaling Pathways and Experimental Workflows

Farnesene Biosynthesis Pathway

Farnesene is synthesized in plants and some insects through the isoprenoid biosynthetic pathway. The initial precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are produced via the mevalonate (B85504) (MVA) pathway in the cytoplasm and the methylerythritol phosphate (B84403) (MEP) pathway in plastids. These five-carbon units are then sequentially condensed to form geranyl pyrophosphate (GPP) and finally farnesyl pyrophosphate (FPP), the direct precursor of all sesquiterpenes. Specific farnesene synthases then catalyze the conversion of FPP to the various farnesene isomers.

Caption: Biosynthesis of farnesene isomers via the MVA and MEP pathways.

Experimental Workflow: From Plant Material to Farnesene Quantification

The following diagram illustrates the logical flow of an experiment to quantify farnesene isomers from a plant sample.

References

- 1. Farnesene Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 4. Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Farnesyl pyrophosphate is a new danger signal inducing acute cell death - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Farnesene in Plants: A Technical Guide for Researchers

Abstract

Farnesene (B8742651), an acyclic sesquiterpene, plays a significant role in plant biology, acting as a key signaling molecule in plant-insect interactions and as a precursor to other secondary metabolites. Its commercial applications in the fragrance, flavor, and biofuel industries have intensified research into its biosynthesis and regulation in plants. This technical guide provides an in-depth overview of the farnesene biosynthesis pathway, its intricate regulatory mechanisms, particularly through the jasmonate signaling cascade, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of farnesene production in plants.

The Core Biosynthesis Pathway of Farnesene

Farnesene biosynthesis in plants originates from the ubiquitous isoprenoid pathway, which generates the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These precursors are synthesized through two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.

The subsequent steps leading to farnesene are as follows:

-

Isomerization of IPP: Isopentenyl diphosphate isomerase catalyzes the reversible conversion of IPP to DMAPP.[1]

-

Formation of Geranyl Diphosphate (GPP): Geranyl diphosphate synthase condenses one molecule of DMAPP and one molecule of IPP to form the ten-carbon GPP.

-

Formation of Farnesyl Diphosphate (FPP): Farnesyl diphosphate synthase (FPS) catalyzes the sequential head-to-tail condensation of GPP with another molecule of IPP to produce the fifteen-carbon farnesyl diphosphate (FPP).[2] FPP is a critical branch-point intermediate in the biosynthesis of various isoprenoids, including sesquiterpenes, sterols, and brassinosteroids.

-

Farnesene Synthesis: The final step is the conversion of FPP to farnesene, a reaction catalyzed by specific farnesene synthases (FS), which are a class of terpene synthases (TPS). Different isoforms of farnesene synthase produce various isomers of farnesene, primarily α-farnesene and β-farnesene.[1] For example, (E,E)-α-farnesene synthase produces (E,E)-α-farnesene, while other synthases can produce (E)-β-farnesene.[1]

Regulation of Farnesene Biosynthesis

The production of farnesene in plants is tightly regulated at multiple levels, from gene transcription to enzyme activity. This regulation allows plants to respond to various developmental cues and environmental stresses.

Hormonal Regulation: The Jasmonate Signaling Pathway

The phytohormone jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA), are key signaling molecules that induce the expression of genes involved in plant defense, including terpene synthase genes.[3] The core of the jasmonate signaling pathway involves the following components:

-

COI1 (CORONATINE INSENSITIVE 1): An F-box protein that is part of the SCFCOI1 ubiquitin E3 ligase complex and acts as the receptor for the active form of jasmonate, JA-isoleucine (JA-Ile).

-

JAZ (JASMONATE ZIM-DOMAIN) proteins: A family of repressor proteins that bind to and inhibit the activity of transcription factors.

-

MYC2: A basic helix-loop-helix (bHLH) transcription factor that is a master regulator of jasmonate-responsive genes.

In the absence of JA-Ile, JAZ proteins bind to MYC2, preventing it from activating the transcription of target genes. When the plant perceives a stimulus, such as herbivory or pathogen attack, JA-Ile levels rise. JA-Ile then binds to COI1, promoting the interaction between COI1 and JAZ proteins. This leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome. The degradation of JAZ repressors releases MYC2, allowing it to bind to the G-box element in the promoters of target genes, such as farnesene synthase genes, and activate their transcription.

References

- 1. Farnesene Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Farnesyl Diphosphate Synthase Assay | Springer Nature Experiments [experiments.springernature.com]

- 3. Jasmonate increases terpene synthase expression, leading to strawberry resistance to Botrytis cinerea infection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Frontier of Farnesane Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesane derivatives, a class of sesquiterpenoids built upon a C15 backbone, are emerging as a significant area of interest in pharmacology and drug development. These naturally occurring and synthetic compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. Their diverse chemical structures and mechanisms of action make them promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

I. Antimicrobial Activity

This compound derivatives have demonstrated notable efficacy against a range of microbial pathogens, including bacteria and fungi. Their lipophilic nature is believed to facilitate the disruption of microbial cell membranes, a key mechanism of their antimicrobial action.

Antibacterial Activity

Several this compound-type sesquiterpenoids isolated from natural sources have shown potent antibacterial effects. For instance, compounds extracted from Chiliadenus lopadusanus have been tested against clinically relevant bacteria.[1]

Table 1: Antibacterial Activity of this compound Derivatives from Chiliadenus lopadusanus [1]

| Compound | Bacterial Strain | MIC (µg/mL) |

| 9-Oxonerolidol | Staphylococcus aureus (MRSA) | 75 |

| 9-Oxonerolidol | Acinetobacter baumannii | 150 |

| 9-Hydroxynerolidol | Staphylococcus aureus (MRSA) | 150 |

| 9-Hydroxynerolidol | Acinetobacter baumannii | 150 |

Antifungal Activity

Farnesol (B120207), a well-studied this compound derivative, exhibits significant antifungal properties, particularly against Candida species. It has been shown to inhibit the growth of these opportunistic pathogens and can also enhance the efficacy of conventional antifungal drugs.

Table 2: Antifungal Activity of Farnesol [2][3]

| Fungal Species | MIC Range (µM) |

| Candida albicans | 75 - 150 |

| Candida parapsilosis | 75 - 300 |

| Candida tropicalis | 18.75 - 75 |

| Cryptococcus neoformans | 0.29 - 75 |

| Cryptococcus gattii | 0.29 - 75 |

II. Anticancer Activity

The potential of this compound derivatives as anticancer agents is a rapidly growing field of research. These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis through the modulation of key signaling pathways.

Table 3: Anticancer Activity of Farnesol and Nerolidol (B1678203) [4][5][6][7]

| Compound | Cancer Cell Line | Activity | IC50 (µM) |

| Farnesol | Human Lung Adenocarcinoma (A549) | Inhibition of cell proliferation | 4.5 - 70 |

| Farnesol | Human Lung Carcinoma (H460) | Inhibition of cell proliferation | 35 |

| Farnesol | Leukemic Cells | Inhibition of cell proliferation | 25 - 250 |

| Nerolidol | Acute Lymphoblastic Leukemia (MOLT-4) | Inhibition of cell proliferation | 30 |

| Nerolidol | Human Colon Cancer (HCT-116) | Inhibition of cell viability | 25 |

III. Anti-inflammatory and Antiviral Activities

This compound derivatives also possess anti-inflammatory and antiviral properties, further highlighting their therapeutic potential.

Anti-inflammatory Activity

Farnesol has been shown to exert anti-inflammatory effects by modulating key inflammatory signaling pathways, such as the NF-κB pathway.[8]

Antiviral Activity

Farnesol has demonstrated virucidal activity, particularly against enveloped viruses. The lipophilic nature of farnesol is thought to allow it to intercalate into the viral lipid envelope, leading to its disruption.[9][10] While specific IC50 values are not always available, studies have shown significant inhibition of viral infectivity. For example, farnesol has been reported to inhibit the infectivity of herpes simplex virus (HSV) by up to 90%.[11]

IV. Mechanisms of Action and Signaling Pathways

The diverse biological activities of this compound derivatives stem from their ability to modulate multiple cellular signaling pathways.

A. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Farnesol has been shown to activate the NF-κB signaling pathway, which is linked to the induction of endoplasmic reticulum (ER) stress.[4] This activation involves the phosphorylation of IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus.

Figure 1. Farnesol-induced NF-κB activation via ER stress.

B. PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell growth, proliferation, and survival. Farnesol has been found to inhibit this pathway by interfering with the phosphorylation of the p85 regulatory subunit of PI3K, which in turn prevents the activation of downstream effectors like Akt.[12] Nerolidol has also been shown to attenuate the PI3K/Akt pathway in leukemia cells.[6]

Figure 2. Inhibition of the PI3K/Akt signaling pathway.

C. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key regulator of cell proliferation, differentiation, and apoptosis. Farnesol has been shown to induce the MEK1/2-ERK1/2 pathway, which is involved in its pro-apoptotic effects.[4]

V. Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

A. Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a compound is the lowest concentration that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC.

Figure 3. Workflow for MIC determination.

Protocol:

-

Preparation of Compound Dilutions: A two-fold serial dilution of the this compound derivative is prepared in a 96-well microtiter plate containing an appropriate growth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., 10^5 CFU/mL for bacteria).

-

Incubation: The plate is incubated under conditions suitable for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

-

Observation: The wells are visually inspected for turbidity, which indicates microbial growth.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.

B. MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as DMSO.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.

C. Western Blot for Signaling Pathway Analysis

Western blotting is a technique used to detect specific proteins in a sample. It is commonly used to assess the phosphorylation status of proteins in signaling pathways, which indicates their activation state.

References

- 1. This compound-Type Sesquiterpenoids with Antibiotic Activity from Chiliadenus lopadusanus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Farnesol inhibits in vitro growth of the Cryptococcus neoformans species complex with no significant changes in virulence-related exoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms involved in Farnesol-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sites.ualberta.ca [sites.ualberta.ca]

- 6. Anticancer potential of nerolidol on acute lymphoblastic leukemia cells through the interactions with the NF-κB/STAT-3 and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Antibacterial, Antibiofilm, and Antiviral Farnesol-Containing Nanoparticles Prevent Staphylococcus aureus from Drug Resistance Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative Virucidal Activities of Essential Oils and Alcohol-Based Solutions against Enveloped Virus Surrogates: In Vitro and In Silico Analyses [mdpi.com]

- 11. Farnesoid X receptor agonists as broad-acting antivirals: Evidence from hepatitis viruses and beyond? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Farnesol Inhibits PI3 Kinase Signaling and Inflammatory Gene Expression in Primary Human Renal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the History and Development of Farnesane Sesquiterpenoids

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesane and its related sesquiterpenoid precursors, primarily farnesenes, represent a class of chemical compounds with a rich history of scientific investigation and a broad spectrum of applications. Initially identified as natural products involved in plant defense and insect communication, research has expanded into metabolic engineering for sustainable production and exploration of their therapeutic potential. This document provides a comprehensive overview of the research and development trajectory of this compound-type sesquiterpenoids, detailing their biosynthesis, the evolution of their production methods, and their investigation for roles in antimicrobial, anti-inflammatory, and neuroprotective applications. Key experimental data is summarized, and foundational experimental protocols are described to provide a technical resource for the scientific community.

Introduction: From Natural Discovery to Industrial Biotechnology

Farnesenes are a group of six closely related acyclic sesquiterpenes (C₁₅H₂₄) that serve as the direct precursors to this compound through hydrogenation. These compounds are widespread in nature, found in a variety of plants like rose, citrus, and apple, where they play crucial roles in plant defense and as insect pheromones.[1] The history of this compound research is intrinsically linked to the study of its olefinic precursors. Early research focused on the isolation and characterization of these natural products. (E)-β-farnesene, for instance, was identified as a key component of the aphid alarm pheromone, triggering dispersal behavior.[2]

The transition from discovery to application was significantly propelled by advancements in biotechnology. While natural extraction yields are too low for industrial demand, metabolic engineering has enabled the development of microbial cell factories for high-yield farnesene (B8742651) production.[1][3] Engineered strains of Saccharomyces cerevisiae, Escherichia coli, and Pichia pastoris have become central to the sustainable production of farnesene, which can then be converted to this compound for use as a biofuel or utilized as a precursor for synthesizing other valuable chemicals.[3]

Biosynthesis and Production of Farnesene

The production of farnesene, both naturally and through engineered systems, relies on the well-characterized isoprenoid biosynthesis pathways.

The Mevalonate (B85504) (MVA) and MEP Pathways

Farnesene synthesis originates from the central metabolic precursor acetyl-CoA. In eukaryotes like yeast, the mevalonate (MVA) pathway is utilized to produce isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). These five-carbon building blocks are sequentially condensed to form geranyl diphosphate (GPP, C10) and subsequently farnesyl diphosphate (FPP, C15). In prokaryotes such as E. coli, the methylerythritol 4-phosphate (MEP) pathway typically serves the same function.

Conversion of FPP to Farnesene

The final and committing step in the biosynthesis is the conversion of FPP to various farnesene isomers, catalyzed by a class of enzymes known as farnesene synthases (FS) or sesquiterpene synthases. For example, (E,E)-alpha-farnesene synthase converts FPP into (E,E)-alpha-farnesene, while other synthases can produce (E)-beta-farnesene.

Caption: Biosynthetic pathway from Acetyl-CoA to Farnesene and subsequent conversion to this compound.

Metabolic Engineering for Enhanced Production

A significant portion of farnesene R&D has focused on optimizing microbial hosts for overproduction. Key strategies include:

-

Screening for Efficient Enzymes: Identifying and expressing highly active farnesene synthase genes from various plant sources, such as Camellia sinensis (CsAFS).

-

Increasing Precursor Supply: Upregulating the native MVA or MEP pathways to boost the intracellular pool of FPP.

-

Protein Engineering: Modifying the structure of farnesene synthase to improve its catalytic efficiency and yield. For example, the L326I variant of Artemisia annua farnesene synthase (AaFS) dramatically increased β-farnesene yield.

-

Fermentation Optimization: Fine-tuning fermentation conditions such as temperature, pH, and nutrient feed to maximize production.

| Host Organism | Engineering Strategy | Achieved Titer (β-farnesene) | Reference |

| Saccharomyces cerevisiae | Protein and metabolic engineering | 55.4 g/L | |

| Saccharomyces cerevisiae | Optimized fermentation conditions | 10.31 g/L | |

| Engineered E. coli | Fused FPP synthase and farnesene synthase | Enhanced production |

Pharmacological Research and Development

Beyond biofuels, this compound-type sesquiterpenoids have been investigated for a range of therapeutic activities. This research often involves the isolation and testing of naturally occurring hydroxylated or oxidized derivatives.

Antibacterial and Anti-biofilm Activity

Several studies have highlighted the potential of this compound derivatives as novel antibiotic agents, a critical area of research given rising antibiotic resistance. The mechanism of action is often attributed to the disruption of bacterial plasma membrane integrity.

A key research workflow involves the bio-guided fractionation of plant extracts to isolate active compounds.

Caption: Workflow for bio-guided isolation of bioactive this compound-type sesquiterpenoids.

Studies on compounds isolated from Chiliadenus lopadusanus revealed distinct activities. While 9-hydroxynerolidol and 9-oxonerolidol (B580015) showed direct antibacterial effects, another derivative, chiliadenol B, demonstrated potent anti-biofilm activity without inhibiting planktonic growth. This suggests different mechanisms of action and highlights the potential for developing drugs that target bacterial virulence factors like biofilm formation.

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

| 9-Hydroxynerolidol (1) | Acinetobacter baumannii | 150 | |

| 9-Hydroxynerolidol (1) | Staphylococcus aureus | 75 | |

| 9-Oxonerolidol (2) | Acinetobacter baumannii | 150 | |

| 9-Oxonerolidol (2) | Staphylococcus aureus | 150 | |

| tt-farnesol | S. mutans & S. sobrinus | 14 - 28 |

Anti-inflammatory and Immunomodulatory Effects

Farnesene has been identified as a potential anti-inflammatory modulator of human neutrophils. Research on essential oils from Artemisia dracunculus, which contains farnesene, showed potent inhibition of intracellular Ca²⁺ mobilization in neutrophils. Pure farnesene was found to inhibit Ca²⁺ influx and neutrophil chemotaxis induced by inflammatory chemoattractants, with IC₅₀ values in the low micromolar range.

| Compound | Activity | Target Cells | IC₅₀ | Reference |

| Farnesene | Inhibition of Ca²⁺ influx (fMLF-induced) | Human Neutrophils | 1.2 μM | |

| Farnesene | Inhibition of Ca²⁺ influx (WKYMVM-induced) | Human Neutrophils | 1.4 μM | |

| Farnesene | Inhibition of Ca²⁺ influx (IL-8-induced) | Human Neutrophils | 2.6 μM |

Neuroprotective Properties

The potential of farnesene in neurodegenerative diseases has also been explored. In an in vitro model of Alzheimer's disease using differentiated human neuroblastoma cells (SH-SY5Y), farnesene demonstrated significant neuroprotective effects against β-amyloid-induced toxicity. Flow cytometry analysis revealed that farnesene could reduce necrotic cell death by up to three-fold, suggesting its potential as a safe, anti-necrotic agent for neuroprotection.

This compound Applications: From Precursor to Product

The research into farnesene has paved the way for the development and application of its saturated alkane form, this compound.

Caption: Logical progression from farnesene research to this compound and derivative applications.

-

Biofuels: this compound is a high-performance renewable fuel. Its properties, including a high cetane number and excellent cold-weather performance, make it a valuable "drop-in" blend component for diesel and jet fuel.

-

Specialty Chemicals: Farnesene serves as a platform molecule for the synthesis of other valuable chemicals, including vitamin E, squalene, and various polymers.

-

Agrochemicals: The inherent biological activity of farnesene as an insect pheromone has led to the development of analogues with repellent and aphicidal activities for crop protection.

Key Experimental Protocols

This section provides an overview of common methodologies cited in this compound-related research.

Protocol for Sesquiterpene Extraction from Leaf Tissue

-

Objective: To extract sesquiterpenes from plant material for quantification.

-

Methodology:

-

Homogenize 500 mg of ground leaf tissue.

-

Add 2 mL of n-pentane and a known amount of an internal standard (e.g., 2 µg of (E)-β-caryophyllene).

-

Shake the mixture overnight to ensure complete extraction.

-

Filter the extract through sodium sulfate (B86663) (Na₂SO₄) and silanized glass wool to remove water and particulate matter.

-

Concentrate the filtrate to a final volume of approximately 200 µL at room temperature using a rotary evaporator.

-

Analyze the concentrated extract using Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification against external standards.

-

Protocol for Microbial Fermentation of Farnesene

-

Objective: To produce farnesene using an engineered microbial strain.

-

Methodology:

-

Prepare the appropriate fermentation medium for the host strain (e.g., S. cerevisiae).

-

Inoculate the medium with a starter culture of the engineered yeast.

-

Carry out the fermentation in a bioreactor for a period of 72-120 hours.

-

At a specific time point (e.g., 24 hours post-inoculation), add an organic overlay, such as 10% dodecane (B42187), to the fermentation broth. This overlay captures the volatile farnesene product, preventing its loss and reducing potential toxicity to the host cells.

-

Periodically sample the dodecane layer to monitor the titer of the target product using GC-MS or a similar analytical technique.

-

Optimize fermentation conditions such as induced cell density, temperature, and initial pH to maximize yield.

-

Protocol for Antibacterial Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the lowest concentration of a compound that inhibits visible bacterial growth.

-

Methodology:

-

Prepare a series of two-fold serial dilutions of the test compound (e.g., 9-hydroxynerolidol) in a liquid growth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the target bacterium (e.g., S. aureus ATCC 43300) to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include positive controls (medium with bacteria, no compound) and negative controls (medium only). A known antibiotic (e.g., teicoplanin) can be used as a reference control.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of the compound at which there is no visible turbidity.

-

Conclusion and Future Outlook

The history of this compound research and development is a compelling example of how fundamental discoveries in natural product chemistry can evolve into robust biotechnological and therapeutic applications. From its origins as a plant volatile and insect pheromone, farnesene has become a key target for metabolic engineering, leading to sustainable production pathways for advanced biofuels and chemical feedstocks. Concurrently, the exploration of naturally occurring this compound-type sesquiterpenoids continues to uncover promising pharmacological activities. Future research will likely focus on further optimizing production titers, discovering novel derivatives with enhanced bioactivity, and advancing the most promising compounds through preclinical and clinical development for applications in medicine and agriculture.

References

The Discovery and Development of Farnesane: A Renewable Drop-in Biofuel

A Technical Guide for Researchers and Scientists

Executive Summary

Farnesane, a C15 branched-chain alkane, has emerged as a high-performance, renewable "drop-in" biofuel for both diesel and jet fuel applications. Produced via a two-step chemo-biotechnological process, it offers significant advantages over first-generation biofuels, including compatibility with existing infrastructure, superior cold-weather performance, and a higher cetane number than conventional diesel. This technical guide provides an in-depth overview of the this compound production process, from the metabolic engineering of microbial hosts to the catalytic conversion of the farnesene (B8742651) precursor, supported by detailed experimental protocols, quantitative data, and process visualizations. The development of this compound, pioneered by companies like Amyris in collaboration with Total, represents a significant advancement in the pursuit of sustainable energy, with its approval under ASTM D7566 for aviation use marking a key milestone in its commercialization.

Introduction: The Rise of a Sesquiterpene-Derived Biofuel

The global imperative to reduce greenhouse gas emissions and enhance energy security has catalyzed research into advanced biofuels.[1] Unlike first-generation biofuels such as ethanol (B145695) and biodiesel, which have limitations in blend ratios and performance, "drop-in" biofuels are chemically indistinguishable from their petroleum counterparts, allowing for seamless integration into the existing fuel supply chain. This compound (2,6,10-trimethyldodecane) is a leading example of such a fuel.[2]

It is derived from farnesene, a sesquiterpene (C15H24) that can be produced sustainably and at high titers through the fermentation of sugars by genetically engineered microorganisms.[3][4] The subsequent hydrogenation of farnesene yields this compound (C15H32), a fully saturated iso-alkane with fuel properties that meet or exceed conventional diesel and jet fuel standards.[5] This process, starting from renewable feedstocks like sugarcane or cellulosic biomass, can reduce greenhouse gas emissions by over 80% compared to petroleum diesel.

Biosynthesis of the Farnesene Precursor

The biological production of farnesene hinges on metabolic engineering, primarily in the yeast Saccharomyces cerevisiae. The core strategy is to divert carbon flux from central metabolism towards the synthesis of the universal sesquiterpene precursor, farnesyl diphosphate (B83284) (FPP), and then to convert FPP specifically into farnesene.

The Mevalonate (B85504) (MVA) Pathway

In yeast, FPP is synthesized via the mevalonate (MVA) pathway. This pathway begins with Acetyl-CoA and proceeds through a series of enzymatic steps to produce isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the five-carbon building blocks of all isoprenoids. These are then condensed to form geranyl diphosphate (GPP) and finally FPP.

Metabolic Engineering Strategies

To achieve industrial-scale production, the native MVA pathway is extensively engineered. Key strategies include:

-

Overexpression of MVA Pathway Genes: Increasing the expression of all genes in the pathway, particularly the rate-limiting step catalyzed by a truncated version of HMG-CoA reductase (tHMG1), enhances the overall flux towards FPP.

-

Expression of Farnesene Synthase: A heterologous farnesene synthase (FS) enzyme is introduced to specifically convert FPP to farnesene. FS genes have been sourced from various plants, such as Malus domestica (apple) and Artemisia annua.

-

Downregulation of Competing Pathways: To maximize the FPP pool available for farnesene production, competing pathways are downregulated. A primary target is the enzyme squalene (B77637) synthase (ERG9), which converts FPP to squalene, the precursor for sterol biosynthesis.

Farnesene Production via Fed-Batch Fermentation

High-titer production of farnesene is typically achieved using a fed-batch fermentation process. This strategy allows for high cell densities while controlling the metabolic state of the culture to favor product formation. An organic overlay, such as dodecane (B42187), is often used for in situ product removal to prevent farnesene toxicity to the cells.

Experimental Protocol: Fed-Batch Fermentation for α-Farnesene Production

This protocol is synthesized from methodologies developed for high-titer α-farnesene production in engineered S. cerevisiae.

-

Inoculum Preparation: An engineered S. cerevisiae strain is cultivated in a seed fermentor using a defined minimal medium with glucose as the carbon source. The culture is grown at 30°C for approximately 24-30 hours.

-

Bioreactor Setup: A 5 L bioreactor is prepared with production medium. The initial culture volume is typically 2 L.

-

Fermentation Conditions:

-

Temperature: Maintained at 30°C.

-

pH: Controlled at 5.0-6.0 using NaOH or KOH.

-

Dissolved Oxygen (DO): Maintained above 20-30% saturation by controlling agitation (e.g., 200-700 rpm) and aeration rate (e.g., 1 vvm).

-

-

Feeding Strategy: After an initial batch phase where the initial glucose is consumed, a fed-batch phase is initiated. A concentrated glucose and nutrient solution is fed into the bioreactor. The feed rate can be controlled exponentially to maintain a constant specific growth rate or based on the respiratory quotient (RQ) to prevent overflow metabolism (ethanol production).

-

Product Extraction: After 24 hours of cultivation, an organic solvent (e.g., 10% v/v n-dodecane) is added to the bioreactor to continuously extract farnesene from the aqueous phase.

-

Harvesting and Analysis: The fermentation is run for 120-168 hours. The organic layer is then separated from the fermentation broth for farnesene quantification. Using such methods, α-farnesene titers as high as 28.3 g/L have been achieved.

Conversion of Farnesene to this compound: The Hydrogenation Step

The final step in producing the biofuel is the chemical conversion of the unsaturated farnesene molecule into the fully saturated alkane, this compound. This is accomplished through catalytic hydrogenation, which saturates the four carbon-carbon double bonds in the farnesene molecule.

Production Workflow

The overall process transforms a renewable sugar feedstock into a final, drop-in hydrocarbon fuel. The workflow involves upstream biological synthesis followed by downstream chemical finishing.

Experimental Protocol: Hydrogenation of β-Farnesene

This protocol is based on a method for converting biosynthetic farnesene into a fuel-grade hydrocarbon mixture.

-

Reactant Setup: In a suitable reaction vessel, add biosynthetic β-farnesene.

-

Catalyst Addition: Add a commercial 10% Palladium on carbon (Pd/C) catalyst. The catalyst loading is typically 1-5% by weight relative to the farnesene.

-

Reaction Conditions:

-

Pressure: Pressurize the vessel with hydrogen gas to approximately 500 psi.

-

Temperature: Heat the mixture to 25–50°C.

-

Mixing: Ensure vigorous stirring to facilitate contact between the catalyst, farnesene, and hydrogen.

-

Solvent: The reaction can be conveniently conducted in the absence of a solvent.

-

-

Reaction Monitoring and Completion: The reaction progress is monitored by measuring hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.

-

Product Isolation: After cooling and depressurizing the vessel, the catalyst is removed by filtration. The resulting clear, colorless liquid is purified this compound.

Physicochemical Properties and Commercialization

This compound's properties make it an excellent blend component for both diesel and jet fuel. Its high cetane number improves diesel engine performance, while its low freezing point is advantageous for aviation applications.

Quantitative Data: Fuel Property Comparison

The following tables summarize the key fuel properties of this compound compared to conventional petroleum-derived fuels.

| Property | This compound | Diesel #2 (Conventional) | Jet A/A-1 (Conventional) | Test Method |

| Chemical Formula | C₁₅H₃₂ | ~C₁₂H₂₃ (average) | ~C₁₂H₂₃ (average) | - |

| Density @ 15°C (g/mL) | 0.769 | 0.82 - 0.85 | 0.775 - 0.840 | ASTM D4052 |

| Cetane Number | ~60 | 40 - 55 | - | ASTM D613 |

| Net Heat of Combustion (MJ/kg) | ~44.0 | ~42.9 | ~42.8 | ASTM D240 |

| Kinematic Viscosity @ -20°C (mm²/s) | < 8.0 | - | ≤ 8.0 | ASTM D445 |

| Freezing Point (°C) | < -76 | -10 (Cloud Point) | ≤ -47 | ASTM D2386 |

| Flash Point (°C) | > 93 | > 52 | > 38 | ASTM D93 |

| Sulfur Content | None | < 15 ppm (ULSD) | < 3000 ppm | ASTM D5453 |

Data compiled from multiple sources.

Production Titers

Metabolic engineering efforts have led to significant improvements in farnesene production titers in various host organisms.

| Host Organism | Product | Titer Achieved | Fermentation Scale |

| Saccharomyces cerevisiae | β-Farnesene | 130 g/L | Industrial |

| Saccharomyces cerevisiae | α-Farnesene | 28.3 g/L | 5 L Bioreactor |

| Saccharomyces cerevisiae | α-Farnesene | 10.4 g/L | 5 L Bioreactor |

| Yarrowia lipolytica | β-Farnesene | 7.38 g/L | 2 L Fermenter |

Data compiled from multiple sources.

ASTM Standards and Commercialization

A critical step for the adoption of any new fuel is the development of industry standards. This compound is specified as a "Synthesized Iso-Paraffinic" (SIP) fuel. In 2014, it was approved under ASTM D7566, "Standard Specification for Aviation Turbine Fuel Containing Synthesized Hydrocarbons." This standard allows for the blending of this compound at up to 10% by volume with conventional Jet A/A-1 fuel for use in commercial aviation. This approval was a landmark achievement, paving the way for commercial flights using this compound-blended jet fuel.

Analytical Methods

Accurate quantification of farnesene and this compound is crucial for process optimization and quality control. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the standard analytical technique.

Protocol: Quantification of Farnesene by GC-MS

This is a general protocol for the analysis of farnesene extracted in an organic solvent like dodecane.

-

Sample Preparation: Take an aliquot (e.g., 1 mL) of the dodecane overlay from the fermentation. Centrifuge to remove any cells or aqueous phase. Dilute the sample in a suitable solvent (e.g., hexane) to a concentration within the calibration range. Add an internal standard (e.g., caryophyllene (B1175711) or another hydrocarbon not present in the sample).

-

GC-MS System:

-

Column: Use a non-polar capillary column, such as an HP-5MS (30 m × 0.25 mm × 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

GC Conditions:

-

Injection: Inject 1 µL of the prepared sample with a split ratio (e.g., 1:10).

-

Oven Program: Start at 70°C, hold for 2 minutes, then ramp at 10°C/min to 300°C.

-

-

MS Conditions:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Scan Range: Scan from m/z 35 to 350.

-

-

Quantification: Identify the farnesene peak based on its retention time and mass spectrum. Quantify the concentration by comparing the peak area to that of the internal standard against a pre-established calibration curve. For this compound, ASTM standard D7974 provides a detailed method for its determination in SIP fuel.

Conclusion

This compound represents a triumph of integrated biotechnology and chemical catalysis, providing a sustainable, high-performance biofuel that directly replaces petroleum-derived fuels. Through advanced metabolic engineering of yeast, the precursor farnesene can be produced at industrially relevant scales from renewable sugars. Its subsequent conversion to this compound yields a pure hydrocarbon with superior properties, including a high cetane number and excellent cold-weather performance. The establishment of ASTM standards for this compound-blended aviation fuel has solidified its position as a commercially viable renewable fuel, marking a significant step towards a more sustainable transportation sector. Continued research in feedstock diversification and process optimization will further enhance the economic and environmental benefits of this compound production.

References

An In-depth Technical Guide to the Isomers of Farnesene and Their Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesene (B8742651), an acyclic sesquiterpene, is a pivotal compound in both the biological and industrial realms. It exists as a set of six closely related isomers, primarily categorized into α-farnesene and β-farnesene, which differ in the location of a double bond.[1][2] These isomers, each with unique stereochemical configurations, exhibit a wide array of characteristics and biological activities. This guide provides a comprehensive overview of the isomers of farnesene, their chemical and physical properties, natural occurrences, and biological significance. Detailed experimental protocols for extraction, synthesis, and analysis are presented, alongside visualizations of key biochemical pathways to facilitate a deeper understanding for research and development applications.

Introduction to Farnesene Isomers

Farnesene (C₁₅H₂₄, Molar Mass: 204.36 g/mol ) comprises two primary structural isomers: α-farnesene (3,7,11-trimethyl-1,3,6,10-dodecatetraene) and β-farnesene (7,11-dimethyl-3-methylene-1,6,10-dodecatriene).[1] The arrangement of double bonds allows for several stereoisomers. The alpha form has four possible stereoisomers, while the beta form has two.[1][3] Of these, three are commonly found in nature.[4]

-

(E,E)-α-farnesene : The most common isomer, renowned for producing the characteristic green apple aroma.[1][3] It is found in the coating of apples and other fruits.[1]

-

(Z,E)-α-farnesene : Isolated from the oil of perilla, this isomer also functions as an insect semiochemical.[1][5]

-

(E)-β-farnesene : A constituent of various essential oils and notably, it is released by aphids as an alarm pheromone.[1][6]

These compounds play crucial roles in plant defense, insect communication, and serve as valuable precursors for the synthesis of other molecules, including vitamin E and biofuels.[4][7][8]

Physicochemical Characteristics of Farnesene Isomers

The distinct structural arrangements of farnesene isomers lead to variations in their physical and chemical properties. A summary of these key characteristics is provided below.

| Property | (E,E)-α-Farnesene | (Z,E)-α-Farnesene | (E)-β-Farnesene | (Z)-β-Farnesene |

| CAS Number | 502-61-4[1] | 26560-14-5[5] | 18794-84-8[3] | 28973-97-9[3] |

| Molecular Formula | C₁₅H₂₄[9] | C₁₅H₂₄[10] | C₁₅H₂₄[11] | C₁₅H₂₄ |

| Molar Mass ( g/mol ) | 204.36 | 204.35[12] | 204.35[11] | 204.36[1] |

| Density (g/mL) | 0.841[3] | ~0.813 (for α-isomer)[1] | 0.841[3] | ~0.813 (for α-isomer)[1] |

| Boiling Point (°C) | 125 at 12 mmHg (for α-(Z))[1] | Not specified | 124[3] | 95-107 at 3 mmHg[1] |

| IUPAC Name | (3E,6E)-3,7,11-Trimethyldodeca-1,3,6,10-tetraene[9] | (3Z,6E)-3,7,11-trimethyldodeca-1,3,6,10-tetraene[12] | (6E)-7,11-dimethyl-3-methylidenedodeca-1,6,10-triene[11] | (6Z)-7,11-Dimethyl-3-methylene-1,6,10-dodecatriene[13] |

Biological Activity and Significance

Farnesene isomers are potent semiochemicals and bioactive molecules with diverse functions.

| Isomer | Biological Role | Organism/System | Significance |

| (E,E)-α-Farnesene | Fruit Aroma / Storage Scald | Apples and other fruits | Responsible for the characteristic green apple scent. Its oxidation leads to superficial scald, a storage disorder in apples.[1] |

| Food Attractant | Codling Moth | Acts as a food attractant for this agricultural pest.[1] | |

| (Z,E)-α-Farnesene | Alarm Pheromone | Termites | Functions as an alarm pheromone, signaling danger to other termites.[1][5] |

| (E)-β-Farnesene | Alarm Pheromone | Aphids | Released upon predator attack to warn other aphids, causing them to disperse.[1][11][14] |

| Natural Insect Repellent | Potato species | Synthesized by some plants as a natural defense mechanism against insects.[1] | |

| Anti-inflammatory | Human Neutrophils | Inhibits neutrophil activation and chemotaxis, suggesting potential anti-inflammatory properties.[15] | |

| Biofuel Precursor | N/A | Can be hydrotreated to produce farnesane, a promising biofuel.[1] | |

| Vitamin E Synthesis | N/A | A key building block for the biosynthesis of Vitamin E.[4][8] |

Biosynthesis of Farnesene Isomers

The biosynthesis of farnesene isomers originates from the universal precursor for sesquiterpenes, farnesyl diphosphate (B83284) (FPP).[4] This pathway begins in the chloroplast with the synthesis of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are then converted to geranyl diphosphate (GPP) and subsequently to FPP. FPP is then transported to the cytosol where specific farnesene synthases (FS) catalyze the final conversion to the different farnesene isomers.

Caption: Biosynthesis pathway of farnesene isomers.

Experimental Protocols

Extraction of α-Farnesene from Apple Peel

This protocol describes a general method for the extraction of volatile compounds, including α-farnesene, from apple peels for subsequent analysis.

Materials:

-

Fresh apples (e.g., 'Granny Smith')

-

Liquid nitrogen

-

Extraction buffer (e.g., saturated CaCl₂ solution)

-

Internal standard (e.g., 3-Nonanone)

-

Solid-Phase Microextraction (SPME) fiber assembly (e.g., with PDMS/DVB coating)

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Sealed glass vials with septa

Procedure:

-

Harvest fresh apple peels and immediately grind them into a fine powder in a mortar with liquid nitrogen.

-

Weigh approximately 0.3 g of the ground peel powder into a sealed glass vial.

-

Add 5 mL of extraction buffer to the vial.

-

Spike the sample with a known amount of internal standard (e.g., 10 µL of 0.4 g/L 3-Nonanone) for quantification purposes.

-

Seal the vial and equilibrate the headspace, for example, by incubating at 40°C for 30 minutes with gentle agitation.

-

Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.

-

Retract the fiber and immediately introduce it into the injection port of the GC-MS for thermal desorption and analysis.

Microbial Synthesis of Farnesene Isomers

This protocol provides a general workflow for the microbial production of farnesene using engineered Saccharomyces cerevisiae.

Materials:

-

Engineered S. cerevisiae strain harboring a farnesene synthase gene.

-

Appropriate yeast culture media (e.g., YPD for initial culture, SC drop-out media for expression).

-

Inducing agent (e.g., galactose).

-

Organic overlay (e.g., dodecane) to capture the product.

-

Shaking incubator.

-

Centrifuge.

-

GC-MS system.

Procedure:

-

Inoculate a single colony of the engineered yeast strain into a starter culture of 10 mL of SC drop-out media.

-

Incubate at 30°C with shaking at 220 rpm for approximately 18 hours.

-

Use the starter culture to inoculate a larger volume (e.g., 50 mL) of SC medium to an initial OD₆₀₀ of 0.05.

-

Incubate at 30°C and 200 rpm for 30 hours.

-

Induce protein expression by adding galactose to a final concentration of 10 g/L.

-

Simultaneously, add an organic overlay (e.g., 10% v/v dodecane) to the culture to capture the volatile farnesene.

-

Continue cultivation for up to 120 hours.

-

Collect the dodecane (B42187) phase by centrifugation.

-

Analyze the collected organic phase by GC-MS to identify and quantify the produced farnesene isomers.

GC-MS Analysis of Farnesene Isomers

This protocol outlines a typical method for the separation and identification of farnesene isomers using GC-MS.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 8890-7000D).

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Autosampler.

Parameters:

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL.

-

Split Ratio: 1:10.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: Increase to 300°C at a rate of 10°C/min.

-

-

MS Parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Source Temperature: 250°C.

-

Scan Range (m/z): 35 to 350.

-

Analysis:

-

Identification of farnesene isomers is based on comparison of their retention times and mass spectra with those of authentic standards and/or reference libraries (e.g., NIST).

Caption: General workflow for farnesene isomer analysis.

Conclusion

The isomers of farnesene represent a fascinating and industrially significant class of sesquiterpenes. Their diverse biological roles, from influencing fruit aroma to acting as critical signaling molecules in the insect world, underscore their importance in natural systems. For researchers and drug development professionals, farnesenes offer a versatile platform for developing new anti-inflammatory agents, sustainable biofuels, and improved methods for pest control. The continued exploration of their biosynthesis and the refinement of synthetic and analytical methodologies will undoubtedly unlock further applications for these valuable natural compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent advances and trends in extraction techniques to recover polyphenols compounds from apple by-products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MdMYC2 and MdERF3 Positively Co-Regulate α-Farnesene Biosynthesis in Apple - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Farnesene Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. jmaterenvironsci.com [jmaterenvironsci.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Constitutive emission of the aphid alarm pheromone, (E)-β-farnesene, from plants does not serve as a direct defense against aphids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research.unipd.it [research.unipd.it]

- 12. mro.massey.ac.nz [mro.massey.ac.nz]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Fine-Tuning the Function of Farnesene Synthases for Selective Synthesis of Farnesene Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Role of Farnesene in Insect Pheromones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesene (B8742651), a sesquiterpene hydrocarbon, plays a pivotal role in the chemical communication of numerous insect species. This technical guide provides an in-depth exploration of the functions of farnesene isomers as key components of both alarm and sex pheromones. We will delve into the biosynthetic pathways, summarize key quantitative data on its behavioral effects, and provide detailed experimental protocols for its study. This document aims to serve as a comprehensive resource for researchers in chemical ecology, pest management, and drug development, facilitating a deeper understanding and utilization of farnesene in various applications.

Introduction: The Chemical Language of Insects

Insects rely heavily on chemical signals, or semiochemicals, to navigate their environment, find mates, locate food, and avoid predators. Pheromones, a class of semiochemicals used for intraspecific communication, are fundamental to their survival and reproduction. Among the vast array of insect pheromones, the sesquiterpene farnesene has emerged as a molecule of significant interest due to its diverse biological activities. Farnesene exists in several isomeric forms, with (E)-β-farnesene and α-farnesene isomers being the most biologically relevant in the context of insect communication.

(E)-β-farnesene is widely recognized as the primary, and in many cases, the sole component of the alarm pheromone in numerous aphid species[1][2]. When attacked by a predator or parasitoid, aphids release this volatile compound from their cornicles, triggering an immediate dispersal of nearby conspecifics[1][3][4]. This alarm response is a critical defense mechanism that can significantly impact aphid population dynamics.

Beyond its role in alarm signaling, farnesene isomers also function as sex pheromones in certain insect orders. For instance, (Z,E)-α-farnesene has been identified as a major component of the female-produced sex pheromone in the click beetle, Selatosomus aeripennis destructor, attracting males for mating. This dual functionality highlights the versatility of the farnesene molecule in mediating vastly different behaviors.

This guide will provide a detailed overview of the role of farnesene in insect pheromones, with a focus on its function as both an alarm and a sex pheromone. We will explore its biosynthesis, present quantitative data on its effects, and outline the experimental protocols necessary for its investigation.

Farnesene Isomers and their Pheromonal Activity

The specific biological activity of farnesene is highly dependent on its isomeric form. The two primary isomers of concern in insect communication are α-farnesene and β-farnesene, each with their own geometric isomers.

(E)-β-Farnesene: The Aphid Alarm Pheromone

(E)-β-farnesene (EβF) is the most extensively studied farnesene isomer in the context of insect pheromones. It is the principal alarm pheromone for a wide range of aphid species, including significant agricultural pests like Myzus persicae (the green peach aphid) and Aphis fabae (the black bean aphid). The perception of EβF by neighboring aphids elicits a suite of defensive behaviors, including:

-

Cessation of feeding: Aphids immediately withdraw their stylets from the host plant.

-

Dispersal: Individuals walk or fall away from the source of the alarm signal.

-

Increased production of winged offspring: In some cases, exposure to EβF can lead to a higher proportion of alate (winged) progeny, facilitating dispersal to new host plants.

The high volatility of EβF allows for rapid signal transmission and dissipation, crucial for an effective alarm system. Interestingly, some plants also produce EβF, potentially as a defense mechanism to repel aphids or to attract their natural enemies.

α-Farnesene Isomers: Components of Sex Pheromones

While EβF is primarily associated with alarm signaling, α-farnesene isomers have been identified as components of sex pheromones in some insect species. A notable example is the click beetle Selatosomus aeripennis destructor, where (Z,E)-α-farnesene is the major female-produced sex pheromone component that attracts males. In field experiments, traps baited with synthetic (Z,E)-α-farnesene captured significantly more males than control traps. This highlights a distinct evolutionary application of the farnesene scaffold for reproductive purposes.

Biosynthesis of Farnesene in Insects

Farnesene is a sesquiterpene, meaning it is synthesized from three isoprene (B109036) units. The biosynthesis of farnesene in insects, as in other organisms, follows the terpenoid biosynthetic pathway. The direct precursor for all sesquiterpenes, including farnesene, is farnesyl pyrophosphate (FPP). FPP is synthesized via the mevalonate (B85504) (MVA) pathway. The final step in farnesene biosynthesis is the conversion of FPP to farnesene, a reaction catalyzed by a specific terpene synthase, (E)-β-farnesene synthase.

Quantitative Data on Farnesene's Effects

The behavioral responses of insects to farnesene are often dose-dependent. The following tables summarize some of the quantitative data available in the literature.

Table 1: Behavioral Responses of Aphids to (E)-β-Farnesene (EβF)

| Aphid Species | EβF Concentration/Dose | Observed Behavioral Response | Reference |

| Myzus persicae | Not specified | Alarm and repellent responses | |

| Acyrthosiphon pisum | Not specified | Dispersal from the area | |

| Myzus persicae and Aphis fabae | Not specified | Stoppage of feeding, movement away from the source |

Table 2: Effects of (E)-β-Farnesene on Spodoptera exigua (Beet Armyworm)

| EβF Concentration in Artificial Diet | Effect on Larval Survival | Effect on Female Fecundity | Reference |

| 0.16 g/kg | No significant effect | Not specified | |

| 0.8 g/kg | Significantly reduced | Significantly reduced | |

| 4 g/kg | Significantly reduced | Significantly reduced |

Table 3: Attraction of Male Click Beetles (Selatosomus aeripennis destructor) to (Z,E)-α-Farnesene

| Lure | Relative Male Trap Capture (vs. Control) | Reference |

| (Z,E)-α-farnesene | 2.6x to 7.1x greater than control | |

| (E)-β-farnesene | Not attractive | |

| (Z,E)-α-farnesene + (E)-β-farnesene (1:20 ratio) | Reduced attractiveness compared to (Z,E)-α-farnesene alone |

Experimental Protocols

The study of farnesene and other insect pheromones relies on a combination of techniques for collection, identification, and behavioral analysis.

Pheromone Collection

Protocol 1: Aeration (Volatile Collection)

This non-lethal method collects the volatile compounds released by living insects.

-

Chamber Setup: Place live insects (e.g., a colony of aphids on a host plant or calling female moths) into a clean glass chamber.

-

Airflow: Draw purified, charcoal-filtered air through the chamber at a controlled flow rate (e.g., 100-500 mL/min).

-

Adsorbent Trap: Pass the effluent air through a trap containing a porous adsorbent material (e.g., Porapak Q, Tenax) to capture the volatile pheromones.

-

Collection Period: Continue aeration for a duration corresponding to the insect's natural pheromone-releasing period (e.g., several hours).

-

Elution: After collection, elute the trapped pheromones from the adsorbent by passing a small volume of a suitable solvent (e.g., hexane (B92381) or dichloromethane) through the trap.

-